Trimethylolpropane diallyl ether

Catalog No.
S661809
CAS No.
682-09-7
M.F
C12H22O3
M. Wt
214.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane diallyl ether

CAS Number

682-09-7

Product Name

Trimethylolpropane diallyl ether

IUPAC Name

2,2-bis(prop-2-enoxymethyl)butan-1-ol

Molecular Formula

C12H22O3

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C12H22O3/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2/h4-5,13H,1-2,6-11H2,3H3

InChI Key

BDKDHWOPFRTWPP-UHFFFAOYSA-N

SMILES

CCC(CO)(COCC=C)COCC=C

Canonical SMILES

CCC(CO)(COCC=C)COCC=C

Synthesis of IPDI-Based Tetracene Monomers for Polymer Dispersed Liquid Crystals

Trimethylolpropane diallyl ether (TMPAE) plays a role in the synthesis of isophorone diisocyanate (IPDI) based tetracene monomers. These monomers are subsequently used in the formation of polymer dispersed liquid crystals (PDLCs) []. IPDI is a crucial building block for various polymers, and its incorporation into tetracene structures allows for the creation of functional materials with unique properties. PDLCs are a class of materials that combine the properties of both polymers and liquid crystals. They exhibit light-scattering abilities, making them valuable in applications like switchable windows and displays [].

The specific role of TMPAE in this process involves reacting it with IPDI under specific conditions to form a tetracene intermediate. This intermediate can then be further processed to obtain the desired PDLC material.

Synthesis of Allyl Ether Based Dendrimers

Another area of scientific research utilizing TMPAE involves the synthesis of allyl ether based dendrimers. Dendrimers are a class of highly branched, tree-like molecules with well-defined structures. They possess unique properties like size, shape, and functionality, making them attractive for various applications [].

Trimethylolpropane diallyl ether is a chemical compound with the molecular formula C12H22O3\text{C}_{12}\text{H}_{22}\text{O}_3 and a molecular weight of 214.30 g/mol. It is classified as an allyl ether, characterized by the presence of both allyl groups and hydroxyl groups in its structure. The compound is primarily utilized in the formulation of unsaturated polyesters, particularly for applications in direct gloss coatings, which are known for their durability and aesthetic appeal .

  • Flammability: Allyl groups can be flammable, suggesting TMPDE might also be flammable.
  • Skin Irritation: Allyl compounds can be skin irritants []. TMPDE may also possess similar irritant properties.
Typical of allyl ethers. Notably, it can undergo:

  • Polymerization: The diallyl ether can polymerize under heat or in the presence of catalysts, forming cross-linked networks that enhance material properties.
  • Esterification: It can react with acids to form esters, which may alter its physical properties and reactivity.
  • Nucleophilic Substitution: The allylic position can be attacked by nucleophiles, leading to the formation of new compounds.

These reactions make trimethylolpropane diallyl ether a versatile intermediate in organic synthesis and materials science.

Trimethylolpropane diallyl ether can be synthesized through several methods:

  • Williamson Ether Synthesis: This method involves the reaction of trimethylolpropane with allyl bromide or allyl chloride in the presence of a strong base (e.g., sodium hydride). This process effectively forms the ether linkage while releasing halide ions.
  • Direct Allylation: Another approach involves direct allylation of trimethylolpropane using appropriate reagents under controlled conditions to ensure selectivity and yield.

These synthesis routes allow for variations in purity and yield depending on the reaction conditions employed.

The primary applications of trimethylolpropane diallyl ether include:

  • Coatings: It is extensively used in unsaturated polyester resins for direct gloss coatings, providing enhanced gloss and durability.
  • Adhesives: The compound serves as a reactive diluent in adhesive formulations, improving adhesion properties.
  • Composite Materials: It is incorporated into composite materials to enhance mechanical properties through cross-linking during curing processes.

Interaction studies involving trimethylolpropane diallyl ether focus on its reactivity with various agents. For instance:

  • Reactivity with Nucleophiles: Its ability to undergo nucleophilic substitution makes it an interesting candidate for further functionalization.
  • Compatibility with Other Resins: Studies have shown that it can be blended with other resin systems without significant phase separation, indicating good compatibility.

These interactions are crucial for developing new materials with tailored properties.

Several compounds share similarities with trimethylolpropane diallyl ether due to their structural features or applications. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
TrimethylolpropaneC9H20O3Lacks allyl groups; used as a polyol in resins.
Diallyl phthalateC12H14O4Used as a plasticizer; more rigid structure.
Glycidyl methacrylateC7H10O3Contains epoxy groups; used in coatings and adhesives.
Bisphenol A diglycidyl etherC21H22O4Epoxy resin precursor; used in high-performance applications.

Trimethylolpropane diallyl ether is unique due to its dual functionality as both an allylic compound and an ether, allowing it to serve specific roles in polymer chemistry that others cannot fulfill as effectively.

IUPAC and Common Nomenclature

Trimethylolpropane diallyl ether represents a specialized polyol derivative characterized by its systematic nomenclature and diverse naming conventions [1]. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is 2,2-bis(prop-2-enoxymethyl)butan-1-ol, which precisely describes the molecular structure through systematic nomenclature principles [1] [2]. This IUPAC name reflects the presence of two allyl ether substituents attached to a trimethylolpropane backbone, with one remaining hydroxyl group maintaining the alcohol functionality [1].

The common nomenclature encompasses several widely accepted names, with "Trimethylolpropane diallyl ether" serving as the primary commercial designation [2] [3]. Alternative common names include 2,2-Bis(allyloxymethyl)-1-butanol and 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, diallyl ether [3] [4]. The compound is frequently abbreviated in technical literature and commercial applications using designations such as TMPDE 80 and TMPDE 90, referring to different purity grades [3] [5].

The Chemical Abstracts Service (CAS) registry number 682-09-7 provides the definitive identification for this compound across scientific databases and regulatory frameworks [1] [2] [3]. The European Inventory of Existing Commercial Chemical Substances (EINECS) number 211-661-1 establishes its recognition within European chemical commerce [2] [3]. These standardized identifiers ensure unambiguous communication across international scientific and commercial communities.

Nomenclature TypeValue
IUPAC Name2,2-bis(prop-2-enoxymethyl)butan-1-ol
Common NameTrimethylolpropane diallyl ether
Alternative Common NamesTMPDE; 2,2-Bis(allyloxymethyl)-1-butanol; 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, diallyl ether
CAS Registry Number682-09-7
EINECS Number211-661-1
Molecular FormulaC₁₂H₂₂O₃
Molecular Weight214.30 g/mol
InChIInChI=1S/C12H22O3/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2/h4-5,13H,1-2,6-11H2,3H3
InChIKeyBDKDHWOPFRTWPP-UHFFFAOYSA-N
SMILESCCC(CO)(COCC=C)COCC=C

Structural Classification

Trimethylolpropane diallyl ether belongs to the broader chemical class of allyl ethers, specifically representing a polyol-derived allyl ether compound [1] [2] [5]. The structural framework consists of a trimethylolpropane backbone, scientifically designated as 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, which serves as the core polyol structure [6] [7]. This backbone features a quaternary carbon center bearing three hydroxymethyl groups and one ethyl substituent [6].

The compound contains both allyl ether functional groups (-OCH₂CH=CH₂) and a primary alcohol group (-CH₂OH) [1] [5]. The allyl ether groups are characterized by the presence of terminal vinyl groups connected through oxygen atoms to the hydroxymethyl positions of the trimethylolpropane backbone [1] [8]. This structural arrangement classifies the compound as an unsaturated ether with reactive vinyl functionality suitable for polymerization reactions [3] .

Within the broader context of ether classification, this compound represents a dialkyl ether where the alkyl groups are allyl substituents connected to a polyol backbone [8]. The ether functional groups exhibit sp³ hybridization at the oxygen atoms with characteristic C-O-C bond angles approximating 110.3° [8]. The molecular architecture demonstrates moderate complexity with 15 heavy atoms, 10 rotatable bonds, and a topological polar surface area of 38.7 Ų [1].

CategoryDescriptionReference
Chemical ClassAllyl ether derivative of polyol [1] [2] [3]
Functional GroupsAllyl ether groups (-OCH₂CH=CH₂), Primary alcohol (-CH₂OH) [1] [5]
Backbone StructureTrimethylolpropane [2-ethyl-2-(hydroxymethyl)-1,3-propanediol] [6] [7]
Substitution PatternDiallyl substitution with one free hydroxyl group [3] [10]
Related Mono-substitutedTrimethylolpropane monoallyl ether [11] [12]
Related Tri-substitutedTrimethylolpropane triallyl ether (contained in commercial product) [3] [10]
Related Polyol EthersPentaerythritol allyl ether, Ethylene glycol diallyl ether, Glyceryl allyl ether [12] [13] [14] [16]

Isomeric Configurations

The structural analysis of trimethylolpropane diallyl ether reveals important considerations regarding isomeric configurations and stereochemical properties [1] [17]. The compound exhibits zero defined stereocenter counts, indicating the absence of chiral centers within the molecular framework [1]. This characteristic eliminates the possibility of optical isomerism and ensures that the compound exists as a single stereochemical entity rather than as enantiomeric pairs [1].

Commercial preparations of trimethylolpropane diallyl ether typically contain mixtures of substitution isomers due to the synthetic methodology employed [3] [10]. The primary component represents the diallyl-substituted derivative, but mono- and tri-substituted products frequently accompany the desired diallyl ether in commercial formulations [3] [10]. These substitution isomers arise from incomplete or over-reaction during the etherification process, resulting in products with varying degrees of allyl substitution on the trimethylolpropane backbone [3] [18].

The allyl groups themselves can theoretically exist in different conformational states due to the rotatable bonds within the molecule [1] [19]. The compound possesses 10 rotatable bonds, primarily associated with the C-O ether linkages and the allyl chain flexibility [1]. However, these conformational variations represent dynamic equilibria rather than distinct isomeric forms, as rotation around single bonds occurs readily at ambient temperatures [19] [20].

Recent research has demonstrated that allyl ether systems can undergo stereoselective isomerization reactions under specific catalytic conditions [17] [19]. Studies involving cobalt-catalyzed allyl ether isomerization have revealed the potential for E/Z stereoisomerism in the allyl fragments, though such transformations typically require specialized catalytic systems and specific reaction conditions [17] [19]. These findings suggest that while trimethylolpropane diallyl ether itself does not exhibit inherent stereoisomerism, its allyl groups may participate in stereoselective transformations under appropriate catalytic conditions [17] [19].

Relationship to Other Allyl Ethers

Trimethylolpropane diallyl ether occupies a distinctive position within the broader family of allyl ether compounds, sharing structural similarities while maintaining unique characteristics [21] [12] [13]. The compound's relationship to other allyl ethers can be understood through systematic comparison with analogous polyol-derived allyl ethers and related structural variants [12] [13] [14].

Pentaerythritol allyl ether represents the most closely related compound, featuring a similar polyol backbone with allyl ether substitution [12] [13]. Commercial pentaerythritol allyl ether preparations typically contain mixtures of di-, tri-, and tetraallyl ether derivatives, analogous to the substitution pattern variations observed in trimethylolpropane diallyl ether [12] [22]. The pentaerythritol system differs primarily in its tetrafunctional nature compared to the trifunctional trimethylolpropane backbone [12] [13].

Ethylene glycol diallyl ether provides another structural comparison, representing a simpler diol-based allyl ether system [14] [23]. This compound exhibits the molecular formula C₈H₁₄O₂ with a molecular weight of 142.20 g/mol, demonstrating the structural progression from simple diol to more complex polyol systems [14] . The ethylene glycol derivative lacks the branched architecture and additional hydroxyl functionality characteristic of the trimethylolpropane system [14] [24].

Glyceryl allyl ether (glycerin monoallyl ether) represents a monoallyl-substituted triol system with the molecular formula C₆H₁₂O₃ [16]. This compound demonstrates the structural relationship between mono- and diallyl substitution patterns on polyol backbones [16]. The glyceryl system maintains two free hydroxyl groups compared to the single hydroxyl group in trimethylolpropane diallyl ether [16].

The broader allyl ether family encompasses aromatic variants such as allyl phenyl ether, which exhibits fundamentally different chemical behavior due to the aromatic ether linkage [21]. These aromatic allyl ethers undergo characteristic rearrangement reactions, including the Claisen rearrangement, which distinguishes them from aliphatic polyol-derived allyl ethers [21].

PropertyValueReference
Physical State (20°C)Liquid [25]
AppearanceViscous liquid [3]
ColorColorless to light yellow [3] [26]
Boiling Point135°C at 13 mmHg [3] [26]
Flash Point>230°F (>110°C) [3] [26]
Density (25°C)0.955 g/mL [3] [26]
Refractive Index (20°C)1.458 [25]
Vapor Pressure (25°C)0.17-0.23 Pa [3]
Water SolubilityPractically insoluble [3]
Surface Tension (20°C)50 mN/m at 1 g/L [3]
pKa (predicted)14.62 ± 0.10 [3]
LogP (20-25°C)1.4-3 [3]

Trimethylolpropane diallyl ether is an organic compound with the molecular formula C₁₂H₂₂O₃ and a molecular weight of 214.30 g/mol [1] [2] [3] [4]. The exact mass has been determined to be 214.15689456 g/mol [5]. This compound is registered under Chemical Abstracts Service number 682-09-7 and European Inventory number 211-661-1 [1] [2] [6] [3] [4]. The International Chemical Identifier key is BDKDHWOPFRTWPP-UHFFFAOYSA-N, and the simplified molecular input line entry system representation is CCC(CO)(COCC=C)COCC=C [1] [3] [4] [5].

PropertyValueReference
Molecular FormulaC₁₂H₂₂O₃ [1] [2] [3] [4]
Molecular Weight (g/mol)214.30 [1] [2] [3] [4]
Exact Mass (g/mol)214.15689456 [5]
Chemical Abstracts Service Number682-09-7 [1] [2] [3] [4]
European Inventory Number211-661-1 [6] [4]
InChI KeyBDKDHWOPFRTWPP-UHFFFAOYSA-N [1] [3] [4] [5]
SMILESCCC(CO)(COCC=C)COCC=C [1] [4]

Structural Characterization

Bond Lengths and Angles

The molecular structure of trimethylolpropane diallyl ether contains several distinct bond types that influence its chemical behavior. Based on comparative analysis with similar ether compounds, the carbon-oxygen single bonds (C-O-R) exhibit typical bond lengths of approximately 1.42 Å [7]. The ether oxygen atoms in the allyl groups are connected to methylene carbons through C-O bonds characteristic of primary ether linkages [8] [7].

For the carbon-carbon bonds within the molecular framework, the single bonds (C-C) demonstrate typical lengths of approximately 1.54 Å, while the allyl double bonds (C=C) exhibit shorter bond lengths of approximately 1.32 Å [7]. The quaternary carbon center provides structural rigidity through its tetrahedral coordination geometry with four substituent groups.

The carbon-oxygen-carbon bond angles in ether systems typically range from 110° to 115°, as observed in similar polyether compounds [8]. The allyl ether groups exhibit characteristic vinyl geometry with carbon-carbon-carbon bond angles approaching 120° at the double bond carbons due to sp² hybridization [8] [7].

Conformational Analysis

The conformational behavior of trimethylolpropane diallyl ether is governed by the flexibility of the allyl ether chains and the restricted rotation around the quaternary carbon center. The molecule can adopt multiple conformations due to the rotational freedom around single bonds, particularly the C-O bonds connecting the allyl groups to the trimethylolpropane backbone [9].

Computational studies on similar ether compounds indicate that steric interactions between the allyl groups influence the preferred conformational states [9]. The quaternary carbon center provides a degree of conformational constraint while maintaining sufficient flexibility for the molecule to accommodate various spatial arrangements during polymerization processes.

The allyl chains can orient themselves to minimize steric hindrance while maximizing intermolecular interactions through van der Waals forces [9]. This conformational flexibility contributes to the compound's utility as a crosslinking agent in polymer systems where spatial accommodation is crucial for network formation.

Spectroscopic Characteristics

Infrared Spectroscopy

Trimethylolpropane diallyl ether exhibits characteristic infrared absorption bands that reflect its functional group composition. The hydroxyl group produces a broad absorption band in the region of 3200-3600 cm⁻¹, consistent with O-H stretching vibrations [10] [11] [12]. The intensity and breadth of this band are influenced by hydrogen bonding interactions.

The ether functional groups demonstrate C-O stretching vibrations in the range of 1050-1150 cm⁻¹, which is characteristic of aliphatic ethers [11] [12]. The allyl groups contribute distinctive absorptions including C=C stretching vibrations around 1620-1680 cm⁻¹ and =C-H stretching near 3000-3100 cm⁻¹ [10] [12].

Alkyl C-H stretching vibrations appear in the region of 2850-2990 cm⁻¹, corresponding to the methylene and methyl groups in the molecular structure [10] [12]. The compound also exhibits characteristic =C-H bending vibrations in the fingerprint region between 685-995 cm⁻¹ [12].

Nuclear Magnetic Resonance Spectroscopy

In ¹H nuclear magnetic resonance spectroscopy, trimethylolpropane diallyl ether displays characteristic chemical shifts reflecting its structural features. The allyl ether protons (-OCH₂CH=CH₂) appear as complex multiplets in the region of 3.4-4.5 δ, demonstrating the downfield shift typical of protons adjacent to ether oxygen atoms [11] [13].

The vinyl protons in the allyl groups resonate in the region of 5.0-6.0 δ, exhibiting characteristic splitting patterns due to coupling with adjacent methylene protons [11]. The hydroxyl proton appears as a broad signal that may exchange with deuterium in deuterated solvents [13].

In ¹³C nuclear magnetic resonance spectroscopy, the ether carbon atoms exhibit downfield shifts in the range of 50-80 δ, which is characteristic of carbons bonded to oxygen [11] [13]. The allyl double bond carbons appear in the alkene region around 115-140 δ, while the quaternary carbon center typically resonates around 40-50 δ.

Physical Properties

State and Appearance

Trimethylolpropane diallyl ether exists as a liquid at room temperature and standard atmospheric pressure [1] [2] [6] [14]. The compound presents as a clear, colorless liquid with high optical clarity [1] [2] [6] [14]. Commercial preparations may exhibit a slight coloration ranging from colorless to light yellow, depending on the purity level and storage conditions [15] [16].

PropertyValueReference
Physical State at 25°CLiquid [1] [2] [6] [14]
AppearanceClear, colorless liquid [1] [2] [6] [14]
ColorColorless to light yellow [15] [16]

Density and Viscosity

The density of trimethylolpropane diallyl ether at 25°C is 0.955 g/mL [1] [4] [14] [15]. This value demonstrates the compound's lower density compared to water, which influences its phase behavior in aqueous systems and affects its processing characteristics in industrial applications.

The dynamic viscosity at 25°C ranges from 15 to 20 mPas [2] [6], indicating relatively low viscosity that facilitates handling and processing operations. The viscosity characteristics contribute to the compound's utility as a reactive diluent in polymer formulations where flow properties are critical for processing efficiency.

Boiling and Flash Points

The boiling point of trimethylolpropane diallyl ether is 135°C at reduced pressure of 13 mmHg [1] [4] [14] [15]. This relatively high boiling point under vacuum conditions reflects the molecular weight and intermolecular forces present in the compound, including hydrogen bonding through the hydroxyl group.

The flash point ranges from 113°C to 118°C when measured using closed cup methodology [4] [14] [17]. This temperature represents the minimum temperature at which the compound produces sufficient vapor to form an ignitable mixture with air, which is an important safety parameter for handling and storage protocols.

Refractive Index

The refractive index of trimethylolpropane diallyl ether measured at 20°C using the sodium D-line is 1.458 [1] [4] [14] [17]. This optical property reflects the compound's molecular structure and density, providing a useful parameter for quality control and identification purposes in analytical procedures.

The refractive index value indicates moderate optical density consistent with the compound's molecular composition and structural features. This parameter is particularly relevant in coating applications where optical properties of the cured polymer network are important considerations.

Surface Tension

The surface tension of trimethylolpropane diallyl ether is 50 mN/m at 20°C when measured at a concentration of 1 g/L [15] [16]. This property influences the compound's wetting behavior and interfacial interactions with other materials, which is particularly relevant in coating and adhesive applications where surface adhesion is critical.

The moderate surface tension value facilitates good substrate wetting while maintaining sufficient cohesive forces within the liquid phase. This balance contributes to the compound's effectiveness as a crosslinking agent in surface coating formulations.

Solubility Parameters

Trimethylolpropane diallyl ether demonstrates very limited water solubility, with a reported value of approximately 3 g/L at 20°C [15] [18]. This low aqueous solubility is classified as practically insoluble in water, reflecting the predominantly hydrophobic character of the molecular structure.

The compound exhibits good solubility in organic solvents, consistent with its lipophilic nature. The logarithm of the octanol/water partition coefficient (LogP) ranges from 1.4 to 3.0 [15] [16] [18], indicating moderate to high lipophilicity that influences its behavior in biological systems and environmental fate.

The vapor pressure at 25°C is relatively low, ranging from 0.17 to 0.23 Pa [15] [16], which contributes to the compound's stability during storage and reduces volatility concerns during processing operations.

PropertyValueReference
Density (g/mL at 25°C)0.955 [1] [4] [14] [15]
Viscosity (mPas at 25°C)15-20 [2] [6]
Boiling Point (°C at 13 mmHg)135 [1] [4] [14] [15]
Flash Point (°C)113-118 [4] [14] [17]
Refractive Index (n₂₀/D)1.458 [1] [4] [14] [17]
Vapor Pressure (Pa at 25°C)0.17-0.23 [15] [16]
Surface Tension (mN/m at 20°C)50 [15] [16]
Water Solubility (g/L at 20°C)3 (practically insoluble) [15] [18]
LogP (octanol/water)1.4-3.0 [15] [16] [18]

Chemical Properties

Functional Group Analysis

Trimethylolpropane diallyl ether contains distinct functional groups that govern its chemical reactivity and applications. The molecule features one primary hydroxyl group (-OH) attached to the quaternary carbon center, providing a site for hydrogen bonding and esterification reactions [20] [21]. This hydroxyl functionality enables the compound to participate in polymer modification reactions and serves as a reactive site for crosslinking processes.

The compound contains two allyl ether groups (-OCH₂CH=CH₂) that provide double bond reactivity essential for crosslinking and polymerization applications [20] [22] [21]. These allyl substituents enable the molecule to participate in radical-mediated polymerization reactions and contribute to the formation of crosslinked polymer networks.

The quaternary carbon center provides structural stability and prevents beta-elimination reactions that could compromise the compound's integrity during processing [20]. The ethyl chain contributes hydrophobic character and molecular flexibility that influences solubility and processing properties.

Functional GroupCount per MoleculeKey CharacteristicsChemical Significance
Primary Hydroxyl (-OH)1Hydrogen bonding, esterification reactionsProvides reactive site for polymer modification
Allyl Ether (-OCH₂CH=CH₂)2Double bond reactivity, crosslinking capabilityEnables crosslinking and polymerization
Quaternary Carbon Center1Structural stability, steric hindrancePrevents beta-elimination, enhances stability
Alkyl Chain (Ethyl)1Hydrophobic character, flexibilityContributes to solubility and processing properties

Reactivity of Allyl Groups

The allyl groups in trimethylolpropane diallyl ether exhibit characteristic reactivity patterns that enable their utilization in polymerization processes. Research has demonstrated that allyl ether polymerization proceeds through a radical-mediated cyclization mechanism rather than conventional free-radical addition polymerization [22]. This unique reactivity pattern begins with hydrogen atom abstraction from the allylic methylene group, generating an allyl ether radical with a delocalized three-electron three-center bond.

The generated allyl radical then undergoes cyclization with a second allyl ether molecule to form five-membered cyclopentane-like ring structures [22]. This cyclization mechanism explains the compound's effectiveness in forming crosslinked polymer networks with enhanced thermal and mechanical properties compared to linear polymer systems.

The allyl groups demonstrate selective reactivity toward specific radical initiators. Benzoyl radicals from photoinitiators show preferential hydrogen atom transfer reactions with activation energies favoring the radical-mediated cyclization pathway over conventional addition mechanisms [22]. This selectivity contributes to the compound's utility in ultraviolet-curing applications where controlled polymerization kinetics are essential.

Hydroxyl Group Chemistry

The primary hydroxyl group in trimethylolpropane diallyl ether participates in typical alcohol chemistry reactions while maintaining compatibility with the allyl ether functionalities. The hydroxyl group can undergo esterification reactions with carboxylic acids and acid derivatives, enabling incorporation into polyester and polyurethane polymer systems [20] [23].

The hydroxyl functionality provides hydrogen bonding capability that influences the compound's physical properties and intermolecular interactions. This hydrogen bonding contributes to the compound's moderate viscosity and affects its miscibility with other hydroxyl-containing materials in formulation applications.

The hydroxyl group can also participate in etherification reactions, although the steric hindrance from the quaternary carbon center may influence reaction kinetics. The pKa value is predicted to be approximately 14.62, indicating weak acidity typical of primary alcohols [15] [16].

Stability Parameters

Trimethylolpropane diallyl ether demonstrates good thermal stability under normal storage and processing conditions [24] [25]. The compound exhibits stability at room temperature and moderate humidity levels, making it suitable for long-term storage when properly handled [20] [21] [25].

However, the compound is susceptible to peroxide formation when exposed to air and oxygen over extended periods [6] [25] [26]. The allyl groups can undergo autoxidation reactions leading to hydroperoxide formation, which poses potential safety concerns and can affect product quality [25] [26]. Commercial specifications typically limit peroxide content to less than 6-12 ppm as active oxygen [6] [25].

To maintain stability during storage, the compound should be kept in sealed containers under inert gas atmosphere, protected from heat and direct sunlight [25] [26]. The formation of peroxides can be monitored analytically, and inhibitors may be added to commercial formulations to prevent oxidative degradation.

ComponentTypical Content (%)Specification Range (%)Reference
Diallyl ether content80-94.4≥80-90 [2] [6] [27]
Monoallyl ether content1.7-156-14 [2] [6] [27]
Triallyl ether content3-103-8 [2] [6] [27]
Total ether content≥99100 [2] [6]
Peroxides (as active oxygen)<6 ppm≤6-12 ppm [6] [25]

Electrochemical Properties

Limited specific electrochemical data are available for trimethylolpropane diallyl ether, but general electrochemical behavior can be inferred from its molecular structure and functional groups. The allyl ether groups are electron-rich systems that can undergo oxidation reactions under appropriate electrochemical conditions [22]. The electron density around the allyl oxygen atoms and double bonds makes these sites susceptible to electrophilic attack and oxidation processes.

The hydroxyl group can participate in electrochemical oxidation reactions, potentially forming carbonyl species under strongly oxidizing conditions. However, the compound's primary electrochemical significance lies in its incorporation into electroactive polymer systems where the crosslinking capability contributes to the mechanical and electrical properties of the resulting materials.

The compound's moderate dielectric properties, inferred from its molecular structure and polarity, suggest potential applications in electrochemical energy storage systems where crosslinked polymer electrolytes are employed. The combination of ionic conductivity pathways and mechanical integrity provided by crosslinked networks makes such materials attractive for battery and capacitor applications.

Physical Description

Liquid; PelletsLargeCrystals

XLogP3

1.5

UNII

Q58WDK0444

GHS Hazard Statements

Aggregated GHS information provided by 557 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 65 of 557 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 492 of 557 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

682-09-7

Wikipedia

Trimethylolpropane diallyl ether

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
Paint and coating manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]-: ACTIVE

Dates

Last modified: 08-15-2023
Gupta et al. A versatile approach to high-throughput microarrays using thiol-ene chemistry. Nature Chemistry, doi: 10.1038/nchem.478, published online 20 December 2009 http://www.nature.com/nchem

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